molecular formula C7H5BrN2O B068395 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 183208-34-6

5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B068395
M. Wt: 213.03 g/mol
InChI Key: DHPKTHROZFIEJK-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-7-azaindole, is a compound with the molecular formula C7H5BrN2 . It is a solid substance that appears as a white to yellow to orange powder or crystal .


Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindoles, was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine was determined using density functional theory (DFT) and compared with the X-ray diffraction values . The compound has a planar aza-indole skeleton formed by fused six-membered pyridine and five-membered pyrrole rings .


Chemical Reactions Analysis

As an intermediate of C3 and C5-substituted 7-azaindoles derivatives, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3, a boiling point of 311.3±22.0 °C at 760 mmHg, and a melting point of 178.0 to 182.0 °C . It has a molar refractivity of 44.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 111.3±3.0 cm3 .

Scientific Research Applications

1. Cancer Research

Field:

Oncology, specifically targeting FGFR (Fibroblast Growth Factor Receptor) signaling pathways.

Summary:

Abnormal activation of FGFR signaling pathways plays a crucial role in various types of tumors. Therefore, researchers have explored compounds that can inhibit FGFRs as a potential strategy for cancer therapy5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives have shown promising activities against FGFR1, FGFR2, and FGFR3 . These receptors are involved in cell proliferation, angiogenesis, and tumor growth.

Experimental Procedures:

Results:

3. Materials Science

Field:

Organic electronics and optoelectronic devices.

Summary:

Researchers explore the use of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a building block for organic semiconductors. Its π-conjugated system and electron-rich nature make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Procedures:

Results:

These are just three of the many exciting applications of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Its versatility and potential impact across various scientific fields continue to inspire research and innovation . If you’d like more

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be further modified to develop novel 7-azaindole derivatives . These derivatives have potential applications in the fields of medicine and pharmaceuticals due to their biological activities .

properties

IUPAC Name

5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPKTHROZFIEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573432
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

CAS RN

183208-34-6
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H,3H-pyrrolo[2,3-b]pyridin-2-one
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3,3,5-tribromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (2.0 g, 5.4 mmole) in acetic acid (50 mL) at RT was added Zn metal. The reaction became exothermic and was cooled by the use of an ice bath during the initial 30 minutes. After 5 hr the reaction was filtered through Celite®, and the filter pad was washed with EtOAc. The filtrate was concentrated under vacuum and neutralized with saturated aqueous NaHCO3 solution. The neutralized aqueous filtrate was then extracted with EtOAc (2×200 mL), and the combined organic extracts were dried over Na2SO4 and concentrated to a solid. The solid was washed with hexanes and dried under high vacuum to give the title compound (0.36 g, 32%): MS (ES) m/e 215 (M+H)+. This was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
32%

Synthesis routes and methods II

Procedure details

A solution of 3,3,5-tribromooxindole (5.0 g, 13.4 mmol) in fresh THF (100 mL) is stirred at room temperature and a saturated aqueous solution of ammonium chloride (100 mL) is added. The flask is placed in a water bath and activated zinc dust (15.0 g, 230 mmol) is added. The mixture is stirred for 20 min and the zinc is removed by filtration through a pad of diatomaceous earth. The organic layer is separated and the aqueous layer is extracted with THF (20 mL). The combined organic layers were washed with saturated brine solution, dried over anhydrous magnesium sulfate and the solvent removed under reduced pressure. The brown residue is triturated with water (20 mL) and the tan solid is collected by filtration and dried under vacuum to give 5-bromo-7-azaoxindole as a tan solid, 2.02 g (71%). 1H NMR (DMSO-d6) δ11.13 (s,1H), 8.15 (s,1H), 8.76 (s,1H), 3.57 (s, 2H). MS (AP−ve) 211 (100) (M−H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3,3,5-tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (5.0 g, 13.4 mmol) in fresh THF (100 mL) was stirred at room temperature, and a saturated aqueous solution of ammonium chloride (100 mL) was added. The flask was placed in a water bath, and activated zinc dust (15.0 g, 230 mmol) was added. The mixture was stirred for 20 min, and the zinc was removed by filtration through a pad of diatomaceous earth. The organic layer was separated, and the aqueous layer was extracted with THF (20 mL). The combined organic layers were washed with saturated brine solution and dried over anhydrous magnesium sulfate. Solvent was removed under reduced pressure. The brown residue was triturated with water (20 mL), and the tan solid was collected by filtration and dried under vacuum to give the title compound as a tan solid, 2.02 g (71%). 1H NMR (d6-DMSO) δ11.13 (s, 1H), 8.15 (s, 1H), 8.76 (s, 1H), 3.57 (s, 2H). MS (AP−ve) 211 (100) (M−H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 3
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 4
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 5
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Citations

For This Compound
3
Citations
N Liu, Y Wang, G Huang, C Ji, W Fan, H Li, Y Cheng… - Bioorganic …, 2016 - Elsevier
Five novel 1H-pyrrolo[2,3-b]pyridine or 1H-pyrazolo[3,4-b]pyridine derivatives, with a methylene, sulfur, sulfoxide or cyclopropyl group as a linker, were designed, synthesized and …
Number of citations: 28 www.sciencedirect.com
K Holzschneider, ML Tong, F Mohr… - Chemistry–A European …, 2019 - Wiley Online Library
A new synthetic route toward the tetrazole core is described, which is based on a general fragmentation pattern that was found in a range of compounds featuring geminal diazido units. …
PB SAMPSON, S LI, Y LIU, HW PAULS, LG EDWARDS… - ic.gc.ca
La présente invention concerne un composé représenté par la formule structurale suivante et ses sels pharmaceutiquement acceptables: Les composés représentés par cette formule …
Number of citations: 2 www.ic.gc.ca

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